
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a boronic ester compound with the molecular formula C11H15BO2. It is also known as phenylboronic acid neopentylglycol ester. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane can be synthesized through the reaction of phenylboronic acid with neopentyl glycol. The reaction typically involves the use of a solvent such as toluene or dichloromethane and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid.
Reduction: It can be reduced to form phenylborane.
Substitution: The boron atom can undergo substitution reactions with nucleophiles to form different boronic esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed
Oxidation: Phenylboronic acid.
Reduction: Phenylborane.
Substitution: Various boronic esters depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Role as a Building Block
This compound serves as a crucial building block in organic chemistry. It is particularly effective in the Suzuki-Miyaura cross-coupling reaction , which is instrumental in forming carbon-carbon bonds essential for synthesizing complex molecules. The compound's ability to form stable intermediates enhances the efficiency of these reactions, making it a preferred reagent in pharmaceutical development .
Reaction Type | Description |
---|---|
Suzuki-Miyaura | Forms biaryl compounds from aryl halides and boronic acids |
Other Reactions | Participates in various coupling reactions to synthesize complex organic structures |
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is leveraged for developing new drug candidates. Its structure allows researchers to target specific biological pathways effectively. For instance, studies have shown its potential in synthesizing boron-containing drugs that are being explored for cancer therapy .
Case Study: Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds like this compound are investigated for their role in BNCT, a targeted cancer treatment that uses boron compounds to selectively destroy cancer cells when exposed to neutron radiation.
Material Science
Advanced Materials and Coatings
The compound is utilized in formulating advanced materials such as polymers and coatings. Its incorporation into materials enhances properties like durability and resistance to environmental factors. Research indicates that materials modified with this compound exhibit improved mechanical strength and thermal stability .
Material Type | Properties Enhanced |
---|---|
Polymers | Increased durability and thermal stability |
Coatings | Enhanced environmental resistance |
Analytical Chemistry
Development of Sensors
In analytical chemistry, this compound contributes to developing sensors and detection methods. Its ability to form reversible covalent bonds with biomolecules allows for the design of highly sensitive detection systems for various analytes .
Application Example: Glucose Sensors
Research has demonstrated the use of this compound in glucose sensor development, where its interactions with glucose molecules improve the sensor's sensitivity and accuracy.
Environmental Applications
Green Chemistry Initiatives
The compound is also explored for its potential in green chemistry initiatives. It contributes to sustainable practices by minimizing waste and reducing the use of hazardous substances in chemical processes. Its use in environmentally friendly synthesis routes aligns with the principles of green chemistry .
Environmental Benefit | Description |
---|---|
Waste Reduction | Minimizes by-products during synthesis |
Hazardous Substance Minimization | Reduces reliance on toxic reagents |
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The compound can also participate in electron transfer reactions, contributing to its reactivity in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Bis(neopentyl glycolato)diboron
- 4-Fluorophenylboronic acid neopentylglycol ester
- 3-Pyridineboronic acid neopentylglycol ester
Uniqueness
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boron-oxygen bonds and participate in cross-coupling reactions makes it a valuable reagent in organic synthesis. Additionally, its applications in biology and medicine highlight its versatility compared to other boronic esters .
Biological Activity
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention for its diverse biological activities and applications in chemical synthesis. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 190.05 g/mol. The compound features a dioxaborinane ring structure that includes a boron atom bonded to two oxygen atoms and a phenyl group. This unique structure contributes to its stability and reactivity in various chemical reactions .
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅BO₂ |
Molecular Weight | 190.05 g/mol |
Boiling Point | Not available |
Solubility | High in organic solvents |
Lipinski's Rule of Five | 0 (meets criteria) |
Biochemical Pathways
As an organoboron compound, this compound participates in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds. This pathway is crucial for synthesizing biaryl compounds that exhibit various biological activities. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes, modulating their activities and influencing cellular processes .
Cellular Effects
Research indicates that this compound can influence cell signaling pathways and gene expression. By interacting with biomolecules, it may alter cellular metabolism and affect various cellular functions. Its role as a reagent in chemical synthesis allows for the development of biologically active molecules used in drug discovery and therapeutic applications.
Drug Development
This compound is being explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules. This property enhances its utility in developing boron-containing drugs for cancer therapy and other medical applications .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Its ability to form reversible bonds with nucleophiles allows it to modulate enzyme activity effectively. This characteristic makes it valuable for biochemical assays aimed at studying enzyme kinetics and metabolic pathways .
Case Study 1: Cancer Therapy
In studies focused on boron neutron capture therapy (BNCT), this compound was evaluated for its efficacy in targeting cancer cells. The compound's ability to selectively accumulate in tumor tissues while sparing normal tissues was highlighted as a significant advantage in developing targeted cancer therapies.
Case Study 2: Biochemical Assays
A series of experiments demonstrated that this compound could effectively modulate the activity of specific enzymes involved in metabolic pathways. These findings suggest its potential use as a probe for studying enzyme mechanisms and interactions within biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?
The compound is synthesized via boronate esterification or cross-coupling reactions. Key methods include:
- Ru/Pd/Ni-catalyzed reactions : Using tris(triphenylphosphine)ruthenium(II) under reflux in toluene (74% yield) or PdCl₂(dppf) with Zn and triethylamine (91% yield) .
- Grignard reagent methods : Reacting phenylmagnesium bromide with neopentyl glycol borate in THF under inert atmospheres (98% yield) .
- Microwave-assisted synthesis : Reduces reaction time but requires precise temperature control to avoid decomposition.
Methodological considerations : Catalyst selection, inert atmosphere maintenance, and solvent choice (e.g., THF vs. toluene) critically impact yield. Lower yields (e.g., 74% vs. 91%) may arise from side reactions or incomplete ligand coordination .
Q. How can researchers characterize the purity and structure of this compound?
- NMR spectroscopy : ¹¹B NMR shows a characteristic peak near δ 30 ppm for the boronate ester. ¹H/¹³C NMR confirms methyl (δ ~1.0 ppm) and aromatic proton signals .
- X-ray crystallography : Resolves bond lengths (B-O ~1.36 Å) and dihedral angles, critical for verifying steric effects of the dimethyl and phenyl groups .
- HPLC-MS : Validates purity (>95%) and detects trace impurities like hydrolyzed boronic acid.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Varies by solvent: 0.087 mg/mL in water (log S = -3.29), but higher in THF or DCM. Contradictory solubility values (e.g., 0.0254 vs. 0.105 mg/mL) highlight method-dependent discrepancies (Ali vs. SILICOS-IT models) .
- Stability : Degrades in humid or acidic conditions. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the electron-deficient boron center influence reactivity in cross-coupling reactions?
The boron atom’s Lewis acidity is modulated by the electron-donating dimethyl and phenyl groups:
- Suzuki-Miyaura reactions : The compound acts as a boronate source, with Pd catalysts (e.g., Pd(OAc)₂) enabling aryl-aryl coupling. Steric hindrance from the dimethyl group slows transmetallation, requiring optimized ligands (e.g., SPhos) .
- Mechanistic insight : Computational studies (DFT) reveal that the B-O bond polarization stabilizes transition states during oxidative addition .
Q. What strategies improve enantioselective synthesis using this boronate ester?
- Chiral ligands : Use (R)-BINAP or Salen-Co complexes to achieve up to 80% ee in asymmetric allylations .
- Dynamic kinetic resolution : Combine chiral Ru catalysts (e.g., [Rh(cod)Cl]₂) with tert-amyl alcohol to control stereochemistry at elevated temperatures (120°C) .
Q. How do contradictory data on catalytic efficiency arise in published studies?
Discrepancies in yields or enantioselectivity often stem from:
- Catalyst-ligand mismatch : NiCl₂(dppp) may underperform vs. PdCl₂(dtbpf) in specific substrates .
- Impurity effects : Residual moisture or oxygen degrades boronates, altering reactivity. Validate anhydrous conditions via Karl Fischer titration .
Q. Can computational methods predict the reactivity of this compound in new reactions?
- DFT/MD simulations : Model B-O bond cleavage energetics and ligand exchange barriers. For example, the compound’s synthetic accessibility score (2.91) suggests moderate complexity for novel derivatization .
- Docking studies : Predict interactions with transition metals (e.g., Pd) to design targeted catalysts .
Q. What are the challenges in scaling up reactions involving this compound?
- Exothermicity control : Boronate esterification releases heat; use dropwise reagent addition and jacketed reactors .
- Byproduct management : Hydrolysis byproducts (e.g., phenylboronic acid) require scavengers like molecular sieves or MgSO₄ .
Q. Methodological Recommendations
- Synthetic protocols : Prioritize Pd/Ni catalysts for cross-couplings and validate anhydrous conditions via Schlenk techniques .
- Analytical validation : Cross-check solubility data using multiple models (e.g., Ali, SILICOS-IT) and experimental measurements .
- Safety : Adhere to GHS hazard codes (H302/H312/H332) and use PPE during handling .
Properties
IUPAC Name |
5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSNYZDFMWLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472654 | |
Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5123-13-7 | |
Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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